molecular formula C8H9ClN2O3S B3375633 2-Pyridinesulfonyl chloride, 3-[(dimethylamino)carbonyl]- CAS No. 112006-58-3

2-Pyridinesulfonyl chloride, 3-[(dimethylamino)carbonyl]-

Cat. No. B3375633
CAS RN: 112006-58-3
M. Wt: 248.69 g/mol
InChI Key: BCZIPIDWLIDQGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Pyridinesulfonyl chloride, 3-[(dimethylamino)carbonyl]-” is a chemical compound with the CAS Number: 112006-58-3 . It has a molecular weight of 248.69 . The IUPAC name for this compound is 3-[(dimethylamino)carbonyl]-2-pyridinesulfonyl chloride .


Synthesis Analysis

The synthesis of “2-Pyridinesulfonyl chloride, 3-[(dimethylamino)carbonyl]-” can be achieved by taking 3-aminopyridine as the initial raw material, separating out intermediate fluoboric acid diazonium salt, and carrying out a sulfonyl chlorination reaction . This method is considered to have advantages such as low cost, high product content, convenient operation, and less waste, making it suitable for industrial scale-up production .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClN2O3S/c1-11(2)8(12)6-4-3-5-10-7(6)15(9,13)14/h3-5H,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The synthesized pyridine-3-sulfonyl chlorides can then be converted to pyridine-3-sulfonic acids and -sulfonyl amides .

properties

IUPAC Name

3-(dimethylcarbamoyl)pyridine-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3S/c1-11(2)8(12)6-4-3-5-10-7(6)15(9,13)14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZIPIDWLIDQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456689
Record name 2-Pyridinesulfonyl chloride, 3-[(dimethylamino)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridinesulfonyl chloride, 3-[(dimethylamino)carbonyl]-

CAS RN

112006-58-3
Record name 3-[(Dimethylamino)carbonyl]-2-pyridinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112006-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinesulfonyl chloride, 3-[(dimethylamino)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Pyridinesulfonyl chloride, 3-[(dimethylamino)carbonyl]-
Reactant of Route 2
Reactant of Route 2
2-Pyridinesulfonyl chloride, 3-[(dimethylamino)carbonyl]-
Reactant of Route 3
2-Pyridinesulfonyl chloride, 3-[(dimethylamino)carbonyl]-
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Pyridinesulfonyl chloride, 3-[(dimethylamino)carbonyl]-
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Pyridinesulfonyl chloride, 3-[(dimethylamino)carbonyl]-
Reactant of Route 6
2-Pyridinesulfonyl chloride, 3-[(dimethylamino)carbonyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.